(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
Overview
Description
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyimino group and a spirocyclic framework makes it a versatile molecule for synthetic and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable ketone, followed by cyclization and oximation reactions. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would need to be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group would yield a nitro compound, while reduction would yield an amine derivative.
Scientific Research Applications
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on proteins or other macromolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-5-azaspiro[2.4]heptan-4-one: Lacks the hydroxyimino group, making it less versatile in terms of chemical reactivity.
7-(Hydroxyimino)-5-azaspiro[2.4]heptan-4-one: Lacks the benzyl group, which may affect its ability to interact with certain biological targets.
Uniqueness
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one is unique due to the combination of its spirocyclic structure and the presence of both a benzyl and a hydroxyimino group. This combination of features makes it a versatile compound for a wide range of applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
(7Z)-5-benzyl-7-hydroxyimino-5-azaspiro[2.4]heptan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-13(6-7-13)11(14-17)9-15(12)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEDFFXQMZVILI-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=NO)CN(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12/C(=N/O)/CN(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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